molecular formula C8H9F3N2O B13900646 (2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13900646
M. Wt: 206.16 g/mol
InChI Key: IHUPGMMKTWUHFK-ZCFIWIBFSA-N
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Description

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group, a pyridine ring, and an amino group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and trifluoroacetaldehyde.

    Reaction Steps: The key steps include the formation of an intermediate Schiff base, followed by reduction to yield the desired product.

    Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Conditions for substitution reactions often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6(14)4-5-2-1-3-13-7(5)12/h1-3,6,14H,4H2,(H2,12,13)/t6-/m1/s1

InChI Key

IHUPGMMKTWUHFK-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)C[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=C(N=C1)N)CC(C(F)(F)F)O

Origin of Product

United States

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